
Phenyl (5-chloro-4-methylthiazol-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl (5-chloro-4-methylthiazol-2-yl)carbamate is a chemical compound with the molecular formula C11H9ClN2O2S and a molecular weight of 268.72 g/mol . It is characterized by the presence of a phenyl group attached to a thiazole ring, which is further substituted with a chlorine atom and a methyl group. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Méthodes De Préparation
The synthesis of Phenyl (5-chloro-4-methylthiazol-2-yl)carbamate typically involves the reaction of 5-chloro-4-methylthiazol-2-amine with phenyl chloroformate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours. The product is then purified using standard techniques such as recrystallization or column chromatography .
Analyse Des Réactions Chimiques
Phenyl (5-chloro-4-methylthiazol-2-yl)carbamate undergoes various chemical reactions, including:
Applications De Recherche Scientifique
Phenyl (5-chloro-4-methylthiazol-2-yl)carbamate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Phenyl (5-chloro-4-methylthiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound binds to these targets, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Phenyl (5-chloro-4-methylthiazol-2-yl)carbamate can be compared to other carbamate derivatives, such as methyl carbamate and ethyl carbamate . While these compounds share a common carbamate functional group, this compound is unique due to its thiazole ring and specific substitutions, which confer distinct chemical and biological properties .
Similar compounds include:
Methyl carbamate: Used as a pesticide and in the synthesis of pharmaceuticals.
Ethyl carbamate: Known for its use in the production of certain alcoholic beverages and as a research chemical.
Propriétés
Formule moléculaire |
C11H9ClN2O2S |
|---|---|
Poids moléculaire |
268.72 g/mol |
Nom IUPAC |
phenyl N-(5-chloro-4-methyl-1,3-thiazol-2-yl)carbamate |
InChI |
InChI=1S/C11H9ClN2O2S/c1-7-9(12)17-10(13-7)14-11(15)16-8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14,15) |
Clé InChI |
BWBXJJDPHBFPBS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)NC(=O)OC2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11849433.png)
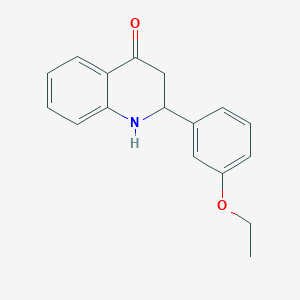
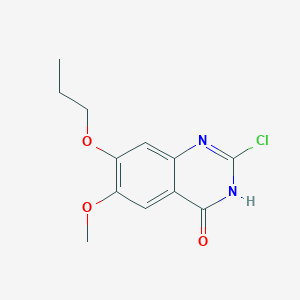
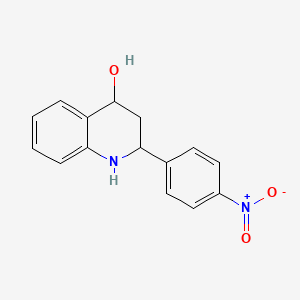


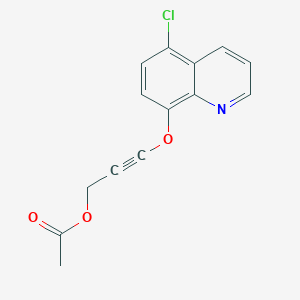
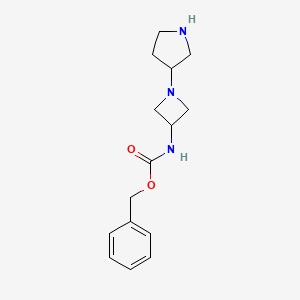
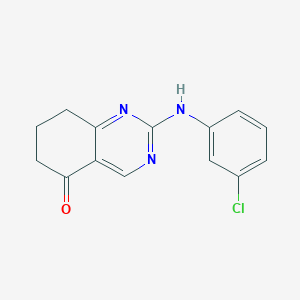
![1-(4-Chlorophenyl)-3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11849481.png)
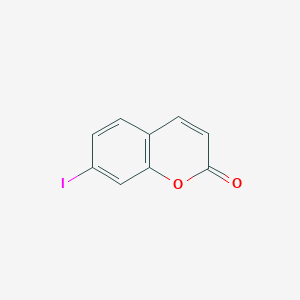
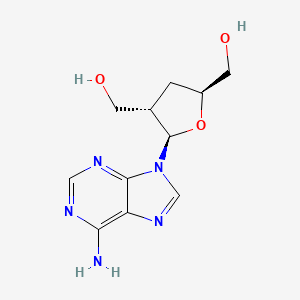
![6-[Hydroxy(phenyl)methylidene]-6,7-dihydro-1,7-naphthyridine-5,8-dione](/img/structure/B11849520.png)
![Ethyl 6-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11849524.png)
